Cbipes

Description

Structure

3D Structure

Properties

IUPAC Name |

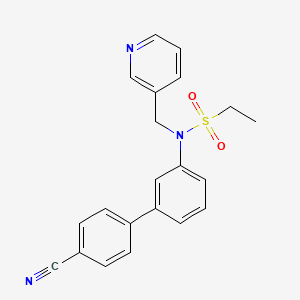

N-[3-(4-cyanophenyl)phenyl]-N-(pyridin-3-ylmethyl)ethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O2S/c1-2-27(25,26)24(16-18-5-4-12-23-15-18)21-7-3-6-20(13-21)19-10-8-17(14-22)9-11-19/h3-13,15H,2,16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDVYXILCBYGKGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N(CC1=CN=CC=C1)C2=CC=CC(=C2)C3=CC=C(C=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70432071 | |

| Record name | CBiPES | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70432071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

353235-01-5, 856702-40-4 | |

| Record name | Cbipes | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0353235015 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CBiPES | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70432071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CBIPES | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TQ25KB5NW9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

PIPES Buffer: A Comprehensive Technical Guide for Biochemical Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of biochemical and life sciences research, the precise control of pH is paramount for experimental success and reproducibility. The choice of a suitable buffering agent is a critical determinant of the stability and activity of biological macromolecules. PIPES (piperazine-N,N′-bis(2-ethanesulfonic acid)) has established itself as a cornerstone zwitterionic buffer, belonging to the group of "Good's buffers" developed to meet the stringent demands of biological research.[1][2] Its unique physicochemical properties, particularly its pKa near physiological pH and its negligible interaction with metal ions, make it an invaluable tool in a myriad of applications, including cell culture, protein purification, enzyme kinetics, and electron microscopy.[3][4][5]

This in-depth technical guide provides a comprehensive overview of PIPES buffer, detailing its core properties, applications, and experimental protocols. It is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize PIPES in their experimental designs.

Core Physicochemical Properties of PIPES Buffer

PIPES is an ethanesulfonic acid buffer characterized by a piperazine ring flanked by two ethanesulfonic acid groups. This zwitterionic nature at physiological pH contributes to its high water solubility and minimal interference with biological processes.

Data Presentation: Physicochemical Properties and Comparison

A thorough understanding of the physicochemical properties of PIPES is crucial for its effective implementation in experimental protocols. The following tables summarize the key characteristics of PIPES and provide a comparison with other commonly used biological buffers.

Table 1: Physicochemical Properties of PIPES Buffer

| Property | Value/Characteristic | Reference(s) |

| Chemical Name | Piperazine-N,N′-bis(2-ethanesulfonic acid) | |

| Molecular Formula | C₈H₁₈N₂O₆S₂ | |

| Molecular Weight | 302.37 g/mol | |

| pKa at 25°C | 6.76 | |

| Effective pH Range | 6.1 - 7.5 | |

| ΔpKa/°C | -0.0085 | |

| Metal Ion Binding | Negligible for most common metal ions | |

| UV Absorbance (260-280 nm) | Negligible | |

| Solubility in Water | Poor (as free acid) | |

| Solubility in NaOH(aq) | Soluble |

Table 2: Temperature Dependence of PIPES Buffer pKa

| Temperature (°C) | pKa of PIPES | Effective pH Buffering Range |

| 4 | 6.94 | 5.94 - 7.94 |

| 20 | 6.80 | 5.80 - 7.80 |

| 25 | 6.76 | 6.1 - 7.5 |

| 37 | 6.66 | 5.66 - 7.66 |

Table 3: Comparison of Common Biological Buffers

| Buffer | pKa at 25°C | Useful pH Range | ΔpKa/°C | Metal Ion Binding | Key Advantages | Key Disadvantages |

| PIPES | 6.76 | 6.1 - 7.5 | -0.0085 | Negligible | Low metal binding, stable pKa with temperature | Poor solubility of free acid, can form radicals |

| HEPES | 7.48 | 6.8 - 8.2 | -0.014 | Low | Good for physiological pH, relatively stable | Can produce free radicals, may interfere with some DNA applications |

| Tris | 8.06 | 7.5 - 9.0 | -0.028 | Can chelate metals | Inexpensive, widely used | pH is highly temperature-dependent, can interact with some enzymes |

| MES | 6.15 | 5.5 - 6.7 | -0.011 | Low | Useful for more acidic conditions, low metal binding | Buffering range is below physiological pH |

| Phosphate | 7.20 (pKa2) | 6.2 - 8.2 | -0.0028 | Strong chelation of divalent cations | Inexpensive, physiologically relevant | Precipitates with Ca²⁺ and Mg²⁺ |

Experimental Protocols

Preparation of a 1 M PIPES Stock Solution (pH 6.8)

Materials:

-

PIPES (free acid, M.W. 302.37 g/mol )

-

10 M Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

-

Deionized water (dH₂O)

-

pH meter

-

Magnetic stirrer and stir bar

-

Beaker and graduated cylinder

-

Volumetric flask (1 L)

Procedure:

-

Weigh 302.37 g of PIPES free acid and add it to a beaker containing approximately 800 mL of dH₂O.

-

The free acid form of PIPES has low solubility in water. While stirring, slowly add 10 M NaOH or KOH to the suspension. The PIPES will dissolve as it is converted to its salt form.

-

Continue to add the base dropwise while monitoring the pH with a calibrated pH meter until the desired pH of 6.8 is reached.

-

Transfer the solution to a 1 L volumetric flask.

-

Add dH₂O to bring the final volume to 1 L.

-

Sterilize the solution by filtration through a 0.22 µm filter.

-

Store the buffer solution at 4°C.

Application in Protein Purification: Cation-Exchange Chromatography

PIPES is a suitable buffer for cation-exchange chromatography when a pH below 7.0 is required to maintain a protein's net positive charge. Its low metal ion binding capacity is advantageous in minimizing unwanted interactions with the chromatography resin. It is recommended to use low concentrations of PIPES (e.g., 10-50 mM) as its ionic strength can interfere with protein binding at higher concentrations.

Protocol for Purifying a His-tagged Protein using Cation-Exchange Chromatography with a PIPES Buffer System:

Materials:

-

Clarified cell lysate containing the target protein

-

Cation-exchange column (e.g., Mono S)

-

Chromatography system (e.g., FPLC)

-

Binding Buffer: 20 mM PIPES, pH 6.5

-

Elution Buffer: 20 mM PIPES, pH 6.5, 1 M NaCl

Procedure:

-

Column Equilibration: Equilibrate the cation-exchange column with 5-10 column volumes (CV) of Binding Buffer.

-

Sample Loading: Load the clarified cell lysate onto the equilibrated column.

-

Washing: Wash the column with 5-10 CV of Binding Buffer to remove unbound proteins.

-

Elution: Elute the bound protein using a linear gradient of 0-100% Elution Buffer over 20 CV. This gradual increase in salt concentration will displace the protein from the resin.

-

Fraction Collection: Collect fractions throughout the elution gradient.

-

Analysis: Analyze the collected fractions for the presence of the target protein using SDS-PAGE and a protein concentration assay.

Application in Enzyme Kinetics: A General Spectrophotometric Assay

PIPES is an excellent choice for many enzyme kinetics assays due to its negligible interference in the UV/Visible range and its low propensity to bind metal ions, which can be crucial for metalloenzyme activity.

Protocol for a General Enzyme-Catalyzed Reaction Monitored by Spectrophotometry:

Materials:

-

Enzyme of interest

-

Substrate

-

Assay Buffer: 50 mM PIPES, pH 7.0

-

Cofactors (if required)

-

UV/Vis spectrophotometer

-

Cuvettes

Procedure:

-

Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and any necessary cofactors in the Assay Buffer.

-

Reaction Mixture Preparation: In a cuvette, prepare the reaction mixture by combining the Assay Buffer, substrate, and any cofactors.

-

Spectrophotometer Setup: Set the spectrophotometer to the appropriate wavelength for monitoring the change in absorbance of either the substrate or the product. Equilibrate the cuvette holder to the desired reaction temperature.

-

Reaction Initiation: Initiate the reaction by adding a small volume of the enzyme stock solution to the cuvette. Mix thoroughly but gently.

-

Data Acquisition: Immediately begin recording the absorbance at regular time intervals.

-

Data Analysis: Plot the change in absorbance versus time. The initial linear portion of the curve represents the initial reaction velocity (V₀).

Mandatory Visualizations

Logical Relationships in Buffer Selection

Caption: Logical workflow for selecting an appropriate biological buffer.

Experimental Workflow for Protein Purification using PIPES Buffer

Caption: Cation-exchange chromatography workflow using PIPES buffer.

Signaling Pathway with a Metal-Dependent Kinase

Caption: A signaling pathway involving a metal-dependent kinase.

Conclusion

PIPES buffer offers a distinct set of advantages for a wide array of biochemical and biological applications. Its ability to maintain a stable pH within the physiological range with minimal temperature sensitivity, combined with its negligible interaction with metal ions, provides a controlled and reliable environment for sensitive assays. By understanding the fundamental properties of PIPES and employing it within well-defined experimental protocols, researchers can significantly enhance the accuracy and reproducibility of their findings, thereby accelerating the pace of scientific discovery and drug development.

References

PIPES Buffer: A Technical Guide to pH Range, pKa, and Applications

An in-depth technical guide for researchers, scientists, and drug development professionals.

Core Properties of PIPES Buffer

PIPES (piperazine-N,N′-bis(2-ethanesulfonic acid)) is a zwitterionic biological buffer that is a popular choice in a multitude of biochemical and molecular biology applications. As one of the "Good's" buffers, it was developed to meet the stringent requirements of biological research. Its key characteristic is a pKa value near physiological pH, making it an effective buffer in the range of 6.1 to 7.5.[1][2][3][4][5]

A significant advantage of PIPES is its negligible capacity to bind divalent cations such as Ca²⁺, Mg²⁺, and Mn²⁺. This property is particularly crucial in studies involving metalloenzymes or other processes where the concentration of these ions is a critical experimental parameter. Furthermore, PIPES has low UV absorbance, which minimizes interference in spectrophotometric assays.

The pKa of PIPES, and consequently its buffering capacity, is influenced by temperature. This relationship is defined by its temperature coefficient (ΔpKa/°C), which is approximately -0.0085. This means that for every one-degree Celsius increase in temperature, the pKa of PIPES will decrease by about 0.0085. It is therefore crucial to adjust the pH of a PIPES buffer at the temperature at which the experiment will be performed to ensure accuracy and reproducibility.

Quantitative Data Summary

The physicochemical properties of PIPES buffer are summarized in the tables below for easy reference and comparison.

Table 1: General Physicochemical Properties of PIPES Buffer

| Property | Value |

| Chemical Formula | C₈H₁₈N₂O₆S₂ |

| Molecular Weight | 302.37 g/mol |

| Appearance | White powder |

| pKa at 25°C | ~6.76 - 6.8 |

| Effective pH Buffering Range | 6.1 - 7.5 |

| Metal Ion Binding | Negligible for Ca²⁺, Mg²⁺, Mn²⁺, and Cu²⁺ |

| Solubility in water | Low (~1 g/L at 100°C); solubility increases with the addition of a base to deprotonate the sulfonic acid groups. |

Table 2: Temperature Dependence of PIPES pKa

| Temperature (°C) | pKa | Effective pH Buffering Range |

| 4 | 6.94 | 5.94 - 7.94 |

| 20 | 6.80 | 5.80 - 7.80 |

| 25 | 6.76 | 6.1 - 7.5 |

| 37 | 6.66 | 5.66 - 7.66 |

| Data is based on a ΔpKa/°C of -0.0085. |

Experimental Protocols

Detailed methodologies for key experiments where PIPES buffer is commonly utilized are provided below.

Protocol 1: Preparation of 1 M PIPES Buffer Stock Solution (pH 6.8)

This protocol describes the preparation of a 1 M stock solution of PIPES buffer.

Materials:

-

PIPES (free acid, MW: 302.37 g/mol )

-

Potassium hydroxide (KOH) pellets or a concentrated solution (e.g., 10 M)

-

High-purity, deionized water

-

pH meter

-

Magnetic stirrer and stir bar

-

1 L volumetric flask

-

Beaker

Procedure:

-

Weigh out 302.37 g of PIPES free acid and add it to a beaker containing approximately 800 mL of deionized water.

-

While continuously stirring, slowly add the KOH solution. The free acid form of PIPES has low solubility in water, and the addition of a base is necessary for it to dissolve.

-

Monitor the pH of the solution using a calibrated pH meter.

-

Continue to add KOH until the PIPES is fully dissolved and the pH of the solution reaches approximately 6.8.

-

Once the desired pH is stable, transfer the solution to a 1 L volumetric flask.

-

Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask to ensure a complete transfer.

-

Bring the final volume to 1 L with deionized water.

-

For applications requiring sterility, the buffer can be sterilized by filtering it through a 0.22 µm filter.

-

Store the solution at 4°C.

Protocol 2: In Vitro Microtubule Polymerization Assay

PIPES buffer is frequently used in cytoskeletal research, particularly in in vitro microtubule polymerization assays, due to its ability to maintain a stable pH without interfering with the polymerization process.

Materials:

-

Purified tubulin (e.g., from porcine brain)

-

PIPES buffer (80 mM, pH 6.9)

-

MgCl₂ (2.0 mM)

-

EGTA (0.5 mM)

-

GTP (1 mM)

-

Glycerol (10%)

-

Fluorescent reporter (e.g., 6.3 µM DAPI)

-

Black 96-well plate

-

Spectrophotometer or fluorometer with temperature control

Procedure:

-

Prepare the assay buffer consisting of 80 mM PIPES (pH 6.9), 2.0 mM MgCl₂, and 0.5 mM EGTA.

-

Prepare a stock solution of purified tubulin at a concentration of 2 mg/mL in the assay buffer.

-

In a black 96-well plate, combine the tubulin solution with GTP (to a final concentration of 1 mM), glycerol (to a final concentration of 10%), and the fluorescent reporter.

-

Place the plate in a spectrophotometer or fluorometer pre-warmed to 37°C.

-

Monitor the kinetics of tubulin polymerization by measuring the fluorescence intensity over time (e.g., for up to 60 minutes). The excitation and emission wavelengths will depend on the fluorescent reporter used (e.g., 355 nm excitation and 460 nm emission for DAPI).

-

The increase in fluorescence corresponds to the incorporation of the reporter into the polymerizing microtubules.

Protocol 3: General Enzyme Kinetics Assay

The inert nature of PIPES buffer with respect to metal ions makes it an excellent choice for studying the kinetics of many enzymes, particularly metalloenzymes.

Materials:

-

Enzyme of interest

-

Substrate for the enzyme

-

PIPES buffer (e.g., 50 mM, pH 6.8)

-

Cofactors or metal ions (if required)

-

UV/Vis spectrophotometer with temperature control

-

Cuvettes

Procedure:

-

Prepare the assay buffer by diluting a 1 M PIPES stock solution to the desired final concentration (e.g., 50 mM) and adjusting the pH to the optimum for the enzyme.

-

Prepare stock solutions of the enzyme, substrate, and any necessary cofactors in the assay buffer. Keep all solutions on ice.

-

Set the spectrophotometer to the desired assay temperature (e.g., 25°C or 37°C) and the appropriate wavelength for monitoring the reaction.

-

In a cuvette, prepare the reaction mixture by adding the assay buffer, substrate, and any cofactors. Allow the mixture to equilibrate to the assay temperature for 5 minutes.

-

Initiate the reaction by adding a predetermined volume of the enzyme solution to the cuvette and mix quickly.

-

Record the change in absorbance over time to determine the initial reaction velocity.

Protocol 4: Glutaraldehyde Fixation for Electron Microscopy

PIPES buffer is often used in the preparation of biological samples for electron microscopy as it helps to preserve the ultrastructure of cells and tissues. It has been shown to minimize the loss of lipids during glutaraldehyde fixation.

Materials:

-

Fresh tissue sample

-

Glutaraldehyde fixative (e.g., 2.5% glutaraldehyde in 0.1 M PIPES buffer, pH 7.2-7.4)

-

0.1 M PIPES buffer (for rinsing)

-

Osmium tetroxide (for post-fixation)

-

Graded series of ethanol (for dehydration)

-

Embedding resin

Procedure:

-

Immediately after dissection, immerse small tissue blocks (no larger than 1 mm³) in the glutaraldehyde fixative solution.

-

Fix the tissue for 1-4 hours at 4°C. The fixation time may need to be optimized depending on the tissue type.

-

After primary fixation, wash the tissue blocks three times for 10 minutes each in 0.1 M PIPES buffer to remove excess glutaraldehyde.

-

Proceed with post-fixation (e.g., with osmium tetroxide), dehydration through a graded ethanol series, and embedding in resin according to standard electron microscopy protocols.

Conclusion

PIPES is a versatile and reliable buffer for a wide range of applications in biological and chemical research. Its pKa in the physiological range, low metal ion binding capacity, and minimal UV absorbance make it a superior choice for many sensitive experimental systems, including enzyme kinetics, protein polymerization studies, and sample preparation for electron microscopy. Careful consideration of the temperature dependence of its pKa is essential for achieving accurate and reproducible results. The detailed protocols provided in this guide offer a practical resource for researchers to effectively utilize PIPES buffer in their experimental workflows.

References

- 1. benchchem.com [benchchem.com]

- 2. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tubulin Polymerization Assay [bio-protocol.org]

- 4. Fixation - Biomedical Electron Microscopy Unit - University of Liverpool [liverpool.ac.uk]

- 5. In vitro preparation of single filamentous microtubules optimized for dynamic and electrophoretic light sca... [protocols.io]

An In-depth Technical Guide to Piperazine-N,N′-bis(2-ethanesulfonic acid) [PIPES]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of piperazine-N,N′-bis(2-ethanesulfonic acid), commonly known as PIPES. It covers its core chemical structure, properties, synthesis, and detailed experimental protocols for its use as a biological buffer. This document is intended to be a practical resource for professionals in biochemistry, molecular biology, and drug discovery.

Core Properties and Chemical Structure

PIPES is a zwitterionic biological buffer, one of the original "Good's buffers" developed in the 1960s to meet the specific needs of biological research.[1][2] Its structure, featuring a piperazine ring with two ethanesulfonic acid groups, gives it a pKa value near physiological pH, making it an invaluable tool for a multitude of applications.[2] A key advantage of PIPES is its negligible capacity to bind most divalent metal ions, which is crucial in many sensitive biological assays.[2]

The chemical structure of PIPES is as follows:

Caption: Chemical Structure of PIPES

Quantitative Data Summary

The key chemical and physical properties of PIPES are summarized in the table below for easy reference.

| Property | Value |

| Chemical Formula | C₈H₁₈N₂O₆S₂[3] |

| Molecular Weight | 302.37 g/mol |

| CAS Number | 5625-37-6 |

| SMILES Notation | C1CN(CCN1CCS(=O)(=O)O)CCS(=O)(=O)O |

| pKa at 25°C | 6.76 |

| Effective Buffering pH Range | 6.1 - 7.5 |

| Appearance | White crystalline powder |

| Solubility in Water | Low, but increases significantly upon conversion to its sodium salt by adding a base like NaOH. |

| Melting Point | Decomposes above 300°C |

Synthesis of PIPES

While PIPES is readily available commercially, it is one of the "Good's buffers" that was developed to be easily synthesized. The synthesis generally involves the N-alkylation of piperazine with a suitable reagent to introduce the two ethanesulfonic acid moieties. A plausible synthetic route is the reaction of piperazine with two equivalents of sodium 2-bromoethanesulfonate or a similar halogenated ethanesulfonic acid derivative under basic conditions.

Caption: Plausible synthesis pathway for PIPES.

Experimental Protocols

Preparation of a 1 M PIPES Buffer Stock Solution (pH 6.8)

This protocol details the preparation of 1 liter of a 1 M PIPES stock solution. Since the free acid form of PIPES is poorly soluble in water, a strong base is required to deprotonate the sulfonic acid groups and facilitate dissolution.

Materials and Reagents:

-

PIPES, free acid (MW: 302.37 g/mol )

-

Deionized or distilled water (dH₂O)

-

10 M Sodium Hydroxide (NaOH) solution

-

pH meter

-

Magnetic stirrer and stir bar

-

1 L beaker

-

1 L graduated cylinder

-

Spatula and weighing paper

-

0.22 µm sterile filter unit (optional)

Protocol:

-

Weigh PIPES: Accurately weigh 302.37 g of PIPES free acid.

-

Initial Suspension: Add the weighed PIPES powder to a 1 L beaker containing approximately 800 mL of dH₂O. The powder will not dissolve at this stage.

-

Dissolution and pH Adjustment:

-

Place the beaker on a magnetic stirrer and add a stir bar.

-

Begin stirring to create a suspension.

-

Calibrate the pH meter.

-

Slowly add 10 M NaOH dropwise to the suspension while continuously monitoring the pH.

-

As the pH increases, the PIPES powder will begin to dissolve.

-

Continue adding NaOH until the PIPES is fully dissolved and the pH is stable at 6.8.

-

-

Final Volume Adjustment:

-

Once dissolved and the pH is stable, carefully transfer the solution to a 1 L graduated cylinder.

-

Rinse the beaker with a small amount of dH₂O and add it to the graduated cylinder to ensure a complete transfer.

-

Add dH₂O to bring the final volume to exactly 1 L.

-

-

Sterilization and Storage:

-

For applications requiring sterility, filter the 1 M PIPES buffer solution through a 0.22 µm sterile filter into a sterile storage bottle.

-

Store the solution at 4°C.

-

Caption: Workflow for preparing 1M PIPES buffer.

In Vitro Microtubule Polymerization Assay

PIPES is a critical component of many buffers used in cytoskeletal research, particularly for in vitro microtubule polymerization assays. Its ability to maintain a stable pH without interfering with the polymerization process is essential. This protocol is adapted from established methods for monitoring tubulin polymerization via turbidimetry.

Materials and Reagents:

-

Lyophilized tubulin protein (>99% pure)

-

PIPES buffer stock (1 M, pH 6.9)

-

Magnesium Chloride (MgCl₂) stock (1 M)

-

EGTA stock (0.5 M)

-

Guanosine-5'-triphosphate (GTP)

-

Glycerol

-

Temperature-controlled spectrophotometer or plate reader capable of reading absorbance at 340-350 nm

-

Ice bucket, pre-warmed 96-well plates, and micropipettes

BRB80 Buffer (Brinkley Buffer 1980):

-

80 mM PIPES (pH 6.9)

-

1 mM MgCl₂

-

1 mM EGTA

Protocol:

-

Prepare Assay Buffer (BRB80): Prepare the BRB80 buffer using the stock solutions and sterile dH₂O. Keep this buffer on ice.

-

Tubulin Reconstitution: Reconstitute lyophilized tubulin on ice with ice-cold BRB80 to the desired stock concentration (e.g., 10 mg/mL). Keep the tubulin strictly on ice to prevent premature polymerization.

-

Prepare Reaction Mix:

-

In a microcentrifuge tube on ice, prepare the final reaction mixture. For a standard reaction, this would include:

-

Tubulin to a final concentration of 3 mg/mL.

-

BRB80 buffer.

-

GTP to a final concentration of 1 mM.

-

Glycerol to a final concentration of 10% (v/v) to promote polymerization.

-

The test compound (e.g., a potential drug candidate) or vehicle control (e.g., DMSO).

-

-

-

Initiate Polymerization:

-

Pre-warm the spectrophotometer and the 96-well plate to 37°C.

-

Carefully pipette the reaction mix into the pre-warmed wells. The temperature shift from ice to 37°C will initiate microtubule polymerization.

-

-

Data Acquisition:

-

Immediately begin reading the absorbance at 340 nm or 350 nm in kinetic mode.

-

Take readings every 30-60 seconds for 30-60 minutes.

-

-

Data Analysis:

-

Plot absorbance as a function of time. The resulting curve will show the characteristic phases of microtubule polymerization: nucleation (lag phase), growth (elongation phase), and steady state (plateau).

-

Analyze parameters such as the lag time, maximum polymerization rate (Vmax), and the maximum absorbance at steady state to determine the effect of the test compound on tubulin dynamics.

-

Caption: Experimental workflow for an in vitro microtubule polymerization assay.

Applications in Research and Drug Development

The unique properties of PIPES make it a versatile and reliable buffering agent for a wide array of research applications:

-

Cell Culture: PIPES is used to maintain a stable physiological pH in cell culture media.

-

Protein Purification and Crystallography: Its low metal-binding capacity is advantageous in protein purification techniques like ion-exchange chromatography and for protein crystallization, where metal ion interference can be problematic.

-

Electron Microscopy: PIPES is a common component of fixative solutions, often used with glutaraldehyde, to preserve the ultrastructure of cells and tissues.

-

Biochemical Assays: As demonstrated in the protocol above, PIPES is ideal for sensitive enzyme and protein polymerization assays where pH stability is critical and interaction with metal ions must be avoided.

-

Electrophoresis: It is frequently used as a running buffer in various gel electrophoresis techniques for the separation of proteins and nucleic acids.

References

The Researcher's Companion: A Technical Guide to Good's Buffers

In the landscape of biological and biochemical research, the silent partner in countless successful experiments is the buffer. Maintaining a stable pH is paramount for the structure and function of proteins, the viability of cells, and the reliability of assays. Before the seminal work of Dr. Norman Good and his colleagues in the 1960s, researchers were often limited to buffers that were physiologically unsuitable, toxic, or reactive. This guide provides an in-depth exploration of the core principles of Good's buffers, their quantitative properties, and their practical application in key experimental protocols, offering a vital resource for researchers, scientists, and drug development professionals.

Core Principles: What Makes a Buffer "Good"?

Good and his team established a set of stringent criteria for ideal biological buffers. These principles are the foundation of their widespread utility and reliability in sensitive biological systems.[1][2] The primary advantages of using Good's buffers stem from these carefully considered characteristics:

-

Optimal pKa: Most biological reactions occur at a near-neutral pH, between 6 and 8. Good's buffers were specifically selected to have pKa values within this range, ensuring they provide maximum buffering capacity at physiologically relevant pH.[1][2]

-

High Water Solubility: Their high solubility in aqueous solutions makes them easy to work with and ensures they remain in the solution where they are needed.[1]

-

Membrane Impermeability: Good's buffers are zwitterionic at physiological pH, meaning they have both a positive and a negative charge. This characteristic prevents them from readily crossing biological membranes, minimizing their interference with intracellular processes.

-

Minimal Salt and Temperature Effects: The dissociation of Good's buffers is only slightly affected by changes in ionic strength (salt concentration) and temperature. This stability is crucial for maintaining a consistent pH in experiments where these parameters might fluctuate.

-

Well-Behaved Cation Interactions: Many Good's buffers exhibit negligible binding of biologically relevant cations like Mg²⁺ and Ca²⁺. This is a significant advantage over buffers like phosphate, which can precipitate with divalent cations. When complexes do form, they generally remain soluble.

-

Biochemical Inertness: They are designed to be poor substrates for enzymes and to not interfere with biochemical reactions.

-

Low UV Absorbance: Good's buffers do not significantly absorb light in the UV and visible spectrum, which is critical for spectrophotometric assays.

Quantitative Properties of Common Good's Buffers

The selection of an appropriate Good's buffer is a critical step in experimental design. The following tables summarize key quantitative data for some of the most commonly used Good's buffers to aid in this selection process.

Table 1: Physicochemical Properties of Selected Good's Buffers

| Buffer Name (Abbreviation) | Molecular Weight ( g/mol ) | pKa at 20°C | pKa at 25°C | pKa at 37°C | ΔpKa/°C |

| MES | 195.2 | 6.15 | 6.10 | 6.04 | -0.011 |

| Bis-Tris | 209.2 | 6.50 | 6.46 | 6.38 | -0.016 |

| PIPES | 302.4 | 6.80 | 6.76 | 6.68 | -0.0085 |

| MOPS | 209.3 | 7.20 | 7.14 | 7.02 | -0.013 |

| HEPES | 238.3 | 7.55 | 7.48 | 7.31 | -0.014 |

| Tricine | 179.2 | 8.15 | 8.05 | 7.80 | -0.021 |

| Bicine | 163.2 | 8.35 | 8.26 | 8.04 | -0.018 |

| TAPS | 243.3 | 8.40 | 8.40 | 8.22 | -0.018 |

| CAPS | 221.3 | 10.40 | 10.40 | 10.18 | -0.018 |

Data compiled from multiple sources.

Table 2: Metal Ion Binding Constants (log K) for Selected Buffers

| Buffer | Cu²⁺ | Ni²⁺ | Co²⁺ | Zn²⁺ | Ca²⁺ | Mg²⁺ |

| HEPES | 2.69 | 1.3 | 0.8 | < 1 | < 1 | < 1 |

| PIPES | < 1 | - | - | - | - | - |

| MES | < 1 | - | - | - | - | - |

| MOPS | 1.8 | - | - | < 1 | < 1 | < 1 |

| Tricine | 6.4 | 4.6 | 3.8 | 4.2 | 2.8 | 2.1 |

| Bicine | 7.5 | 5.2 | 4.3 | 4.8 | 3.2 | 2.4 |

| Tris | 4.6 | 2.9 | 2.3 | - | - | - |

Note: The absence of a value indicates that reliable data was not found in the surveyed literature under comparable conditions. The interaction of many Good's buffers with divalent cations is very weak.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to the use of Good's buffers in research.

Experimental Protocols

The following are detailed methodologies for key experiments where the choice of a Good's buffer is critical for obtaining reliable and reproducible results.

Enzyme Kinetics Assay: Alkaline Phosphatase Activity

This protocol describes a colorimetric assay to determine the kinetic parameters of alkaline phosphatase (ALP). The choice of a Good's buffer is critical as the optimal pH for ALP activity is alkaline, and the buffer components should not interfere with the enzyme or the detection method. While traditionally assayed in buffers like glycine or diethanolamine, a Good's buffer like CAPS can be used for its stability at high pH.

Materials:

-

Alkaline Phosphatase (ALP) enzyme

-

p-Nitrophenyl Phosphate (pNPP) substrate

-

CAPS (N-cyclohexyl-3-aminopropanesulfonic acid) buffer

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Spectrophotometer

Buffer and Reagent Preparation:

-

1 M CAPS Buffer Stock (pH 10.4): Dissolve 22.13 g of CAPS in 80 mL of deionized water. Adjust the pH to 10.4 with 1 M NaOH. Bring the final volume to 100 mL with deionized water.

-

Assay Buffer (100 mM CAPS, pH 10.4): Dilute the 1 M CAPS buffer stock 1:10 with deionized water.

-

Substrate Stock Solution (100 mM pNPP): Dissolve 371 mg of p-nitrophenyl phosphate disodium hexahydrate in 10 mL of deionized water. Store in small aliquots at -20°C.

Procedure:

-

Reaction Setup: In a series of microcentrifuge tubes, prepare different concentrations of the substrate (pNPP) by diluting the stock solution in the Assay Buffer. A typical range would be from 0.1 mM to 10 mM. For each substrate concentration, pipette 900 µL into a cuvette. Prepare a blank for each substrate concentration containing 900 µL of the substrate solution and 100 µL of deionized water (instead of the enzyme).

-

Enzyme Reaction: Equilibrate the cuvettes containing the substrate solutions to the desired reaction temperature (e.g., 37°C) in the spectrophotometer. To initiate the reaction, add 100 µL of a freshly diluted ALP enzyme solution to each cuvette and mix quickly. Immediately start recording the absorbance at 405 nm every 30 seconds for 5-10 minutes. The rate of the reaction should be linear during the initial phase.

-

Data Analysis: Calculate the initial velocity (V₀) for each substrate concentration from the linear portion of the absorbance versus time plot. Plot the initial velocity (V₀) against the substrate concentration ([S]). Determine the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

Cell Culture: Preparation of HEPES-Buffered Medium

HEPES is widely used in cell culture media to provide additional buffering capacity, especially when cells are manipulated outside of a CO₂ incubator.

Materials:

-

Basal cell culture medium (e.g., DMEM)

-

HEPES powder

-

10 N NaOH

-

Sterile, deionized water

-

0.22 µm sterile filter

Procedure:

-

Preparation of 1 M HEPES Stock Solution: Dissolve 23.83 g of HEPES powder in 80 mL of sterile, deionized water. Adjust the pH to 7.2 - 7.5 with 10 N NaOH. Bring the final volume to 100 mL with sterile, deionized water. Sterilize the solution by passing it through a 0.22 µm filter. Store at 4°C.

-

Supplementing Basal Medium with HEPES: To a 500 mL bottle of basal medium, aseptically add the required volume of the sterile 1 M HEPES stock solution to achieve the desired final concentration (typically 10-25 mM). For a final concentration of 25 mM, add 12.5 mL of the 1 M stock.

-

Final pH Adjustment: If necessary, adjust the pH of the final HEPES-buffered medium to the desired value (e.g., 7.4) using sterile 1 N HCl or 1 N NaOH.

-

Storage: Store the HEPES-buffered medium at 4°C.

Protein Electrophoresis: Tris-Tricine SDS-PAGE for Low Molecular Weight Proteins

For the separation of proteins and peptides smaller than 30 kDa, the Tris-Tricine SDS-PAGE system provides superior resolution compared to the standard Laemmli (Tris-Glycine) system. Tricine, a Good's buffer, replaces glycine in the running buffer, which alters the ion migration dynamics and enhances the stacking of small proteins.

Buffer and Gel Preparation:

-

Gel Buffer (3 M Tris, 0.3% SDS, pH 8.45): Prepare by dissolving Tris base and SDS, then adjusting the pH with HCl.

-

Acrylamide/Bis-acrylamide Solution (e.g., 49.5% T, 3% C): A stock solution for casting the gels.

-

Cathode (Upper Tank) Buffer (0.1 M Tris, 0.1 M Tricine, 0.1% SDS, pH ~8.25): Do not adjust the pH.

-

Anode (Lower Tank) Buffer (0.2 M Tris-HCl, pH 8.9):

Procedure:

-

Gel Casting: Cast the separating and stacking gels using the appropriate acrylamide concentrations for the desired separation range.

-

Sample Preparation: Mix protein samples with a Tricine-compatible sample buffer and heat at a lower temperature (e.g., 70°C for 10 minutes) to prevent aggregation of small, hydrophobic proteins.

-

Electrophoresis: Assemble the gel apparatus and fill the upper and lower chambers with the cathode and anode buffers, respectively. Load the samples and run the gel at a constant voltage. Due to the different ion mobilities, the running conditions may differ from standard SDS-PAGE.

-

Staining and Analysis: After electrophoresis, stain the gel with a sensitive protein stain like Coomassie Blue or a silver stain.

Conclusion

The development of Good's buffers was a landmark achievement in biological research, providing a set of reliable and non-interfering tools for pH control. Their adherence to a strict set of criteria ensures their compatibility with a wide array of biological systems and experimental techniques. By understanding the fundamental principles of these buffers and their quantitative properties, researchers can make informed decisions in their experimental design, leading to more accurate, reproducible, and meaningful results. This guide serves as a foundational resource for leveraging the advantages of Good's buffers to their fullest potential in the pursuit of scientific discovery.

References

The Genesis of Stability: A Deep Dive into the Historical Development of Good's Buffers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of biological research, the ability to maintain a stable pH is not merely a convenience but a cornerstone of experimental validity. Before the mid-1960s, researchers were often hampered by a limited and problematic selection of buffering agents. Many of the available buffers were toxic to biological systems, interfered with reactions, or were ineffective in the physiologically relevant pH range of 6 to 8. This critical gap in research tools often led to failed experiments and distorted results, a problem poignantly noted by Dr. Norman E. Good of Michigan State University.[1] In 1966, Dr. Good and his colleagues published a seminal paper that would revolutionize biochemistry, introducing a series of zwitterionic buffers meticulously designed for biological research.[2][3][4] This guide delves into the historical development of these "Good's buffers," providing a comprehensive overview of their conception, the experimental rigor behind their selection, and their enduring impact on science.

The Pre-Good's Buffer Era: A Problem of Reactivity and Instability

Prior to Good's work, biologists had few reliable options for maintaining pH in their experiments. Common choices like phosphate and carbonate buffers, while useful in some contexts, were often unsuitable for biological systems. Phosphate, for instance, can precipitate with divalent cations and interfere with enzymatic reactions, while the bicarbonate/carbonate system is only effective in equilibrium with a gas phase.[5] Other organic buffers, such as Tris, were also used but exhibited their own set of drawbacks, including reactivity with certain enzymes and a pKa that is highly sensitive to temperature changes. Good himself had demonstrated that the anions of many common buffers could uncouple photophosphorylation in chloroplasts, highlighting the urgent need for more inert and reliable buffering agents.

The Dawn of a New Era: Good's Criteria for Ideal Biological Buffers

Recognizing the profound limitations of existing buffers, Norman Good and his team set out to identify and synthesize a new generation of buffering compounds specifically tailored for biological research. They established a stringent set of criteria that an ideal biological buffer should meet:

-

pKa between 6.0 and 8.0: To provide maximum buffering capacity in the pH range where most biological reactions occur.

-

High Water Solubility: To allow for the preparation of concentrated stock solutions and ensure compatibility with aqueous biological systems.

-

Low Lipophilicity: To prevent the buffer from permeating cell membranes and accumulating in nonpolar compartments.

-

Minimal Salt and Temperature Effects: The buffer's pKa should be relatively insensitive to changes in ionic strength and temperature, ensuring stable pH control under varying experimental conditions.

-

Minimal Interaction with Metal Ions: The buffer should have a low tendency to chelate divalent and trivalent metal ions, which are often critical cofactors in enzymatic reactions.

-

Chemical and Enzymatic Stability: The buffer should be resistant to degradation under experimental conditions and should not be a substrate or inhibitor of enzymes.

-

Low UV Absorbance: The buffer should not absorb light in the UV and visible regions of the spectrum (above 230 nm) to avoid interference with spectrophotometric assays.

The Original Good's Buffers and Their Successors

In their landmark 1966 paper published in Biochemistry, Good and his colleagues introduced a dozen compounds that met their rigorous criteria. This initial set included now-familiar names such as MES, ADA, PIPES, ACES, BES, TES, and HEPES. These zwitterionic N-substituted amino acids, primarily taurines and glycylglycines, offered significant advantages over their predecessors. In subsequent publications in 1972 and 1980, Good and his team expanded this list, bringing the total number of "Good's buffers" to twenty.

The development of these buffers was not merely a theoretical exercise. Each candidate compound was synthesized and subjected to rigorous experimental testing to verify its physicochemical properties. The following sections detail the typical experimental protocols used to characterize these essential laboratory reagents.

Experimental Protocols for Buffer Characterization

The characterization of a new biological buffer involves a series of key experiments to determine its fundamental properties. The following protocols are representative of the methodologies that would have been employed by Good and his contemporaries, and they remain the standard for evaluating new buffering agents today.

Determination of pKa and its Temperature Dependence (ΔpKa/°C)

The pKa, the pH at which the acidic and basic forms of the buffer are present in equal concentrations, is a critical parameter. Potentiometric titration is the most common method for its determination.

Methodology:

-

Preparation of the Buffer Solution: A solution of the buffer is prepared at a known concentration (e.g., 0.1 M) in high-purity, CO2-free water.

-

Calibration of the pH Meter: A pH meter equipped with a combination glass electrode is calibrated using at least two standard buffers that bracket the expected pKa of the test buffer.

-

Titration: A known volume of the buffer solution is placed in a thermostatted vessel. A standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH) is added in small increments using a calibrated burette.

-

Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region of the curve, where the pH is equal to the pKa.

-

Temperature Dependence: The entire titration process is repeated at several different temperatures (e.g., 20°C, 25°C, 37°C). The change in pKa per degree Celsius (ΔpKa/°C) is then calculated from these measurements.

Assessment of Metal Ion Binding

The potential for a buffer to interact with metal ions is a crucial consideration, especially in studies of metalloenzymes. The stability constant (log K) of the buffer-metal complex is determined to quantify this interaction. Potentiometric titration is also a primary method for this determination.

Methodology:

-

Preparation of Solutions: Solutions of the buffer, a metal salt (e.g., CaCl2, MgCl2, CuCl2), and a standardized strong base are prepared at known concentrations. The ionic strength of the solutions is typically maintained at a constant level with a non-coordinating salt like KCl.

-

Titration in the Absence of Metal Ions: A potentiometric titration of the buffer solution with the strong base is performed to determine the buffer's pKa under the specific experimental conditions.

-

Titration in the Presence of Metal Ions: The titration is repeated with a solution containing both the buffer and the metal salt.

-

Data Analysis: The titration curve in the presence of the metal ion will be shifted relative to the curve without the metal ion if complexation occurs. By analyzing the magnitude of this shift, the stability constant (log K) for the metal-buffer complex can be calculated using specialized software that fits the titration data to a chemical equilibrium model.

Quantitative Data of Common Good's Buffers

The following tables summarize the key physicochemical properties of a selection of the most widely used Good's buffers. This data is essential for researchers to select the most appropriate buffer for their specific experimental needs.

Table 1: Physicochemical Properties of Selected Good's Buffers

| Buffer | pKa at 20°C | ΔpKa/°C | Useful pH Range | Molecular Weight ( g/mol ) |

| MES | 6.15 | -0.011 | 5.5 - 6.7 | 195.24 |

| ADA | 6.62 | -0.011 | 6.0 - 7.2 | 190.16 |

| PIPES | 6.82 | -0.0085 | 6.1 - 7.5 | 302.37 |

| ACES | 6.78 | -0.020 | 6.1 - 7.5 | 182.17 |

| MOPS | 7.20 | -0.013 | 6.5 - 7.9 | 209.26 |

| BES | 7.09 | -0.016 | 6.4 - 7.8 | 213.25 |

| TES | 7.40 | -0.020 | 6.8 - 8.2 | 229.20 |

| HEPES | 7.48 | -0.014 | 6.8 - 8.2 | 238.30 |

| Tricine | 8.05 | -0.021 | 7.4 - 8.8 | 179.17 |

| Bicine | 8.26 | -0.018 | 7.6 - 9.0 | 163.17 |

| CHES | 9.49 | -0.019 | 8.6 - 10.0 | 207.29 |

| CAPS | 10.40 | -0.017 | 9.7 - 11.1 | 221.32 |

Data compiled from multiple sources.

Table 2: Metal Ion Binding Constants (log K) for Selected Good's Buffers

| Buffer | Ca(II) | Mg(II) | Mn(II) | Cu(II) |

| MES | 0.7 | 0.7 | 1.1 | 1.0 |

| PIPES | <0.5 | <0.5 | <0.5 | <0.5 |

| MOPS | <0.5 | <0.5 | <0.5 | <0.5 |

| BES | 0.8 | 0.9 | 1.2 | 3.1 |

| TES | 1.7 | 1.5 | 2.0 | 4.6 |

| HEPES | 0.5 | 0.5 | 0.8 | 2.2 |

| Tricine | 3.7 | 2.8 | 4.4 | 7.2 |

| Bicine | 3.1 | 2.3 | 3.6 | 6.6 |

Note: These values are approximate and can vary with experimental conditions. A lower log K value indicates weaker binding.

Visualizing the Historical Development and Experimental Workflow

To better illustrate the progression of Good's work and the practical application of these buffers, the following diagrams are provided.

References

An In-depth Technical Guide to the Physicochemical Properties of PIPES

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of PIPES (piperazine-N,N′-bis(2-ethanesulfonic acid)), a zwitterionic biological buffer widely utilized in biochemical, molecular biology, and cell biology research. As one of the original "Good's buffers," PIPES was developed to meet the stringent requirements of biological research, offering stable pH control in the physiological range with minimal biological interference.[1][2] This document details its core physical and chemical properties, provides standardized experimental protocols, and illustrates key functional concepts and workflows.

Core Physicochemical Properties

PIPES is an ethanesulfonic acid buffer valued for its pKa near physiological pH, its poor ability to form complexes with metal ions, and its chemical stability.[1][2][3] These characteristics make it an excellent choice for a variety of in vitro assays, including enzyme kinetics, protein crystallization, and electron microscopy.

| Property | Data | Reference(s) |

| Preferred IUPAC Name | 2,2′-(Piperazine-1,4-diyl)di(ethane-1-sulfonic acid) | |

| CAS Number | 5625-37-6 | |

| Chemical Formula | C₈H₁₈N₂O₆S₂ | |

| Molecular Weight | 302.37 g/mol | |

| Appearance | White crystalline powder | |

| Melting Point | Decomposes above 300 °C |

The performance of PIPES as a buffer is defined by its pKa value and its solubility, which are highly dependent on temperature and the presence of counter-ions.

| Parameter | Value | Reference(s) |

| pKa₁ | 2.67 (at 25 °C) | |

| pKa₂ | 6.76 (at 25 °C) | |

| Effective Buffering pH Range | 6.1 – 7.5 | |

| ΔpKa/°C | -0.0085 | |

| Solubility in Water (Free Acid) | Low; approx. 1 g/L at 100 °C. The free acid form is not very soluble in water until the pH is raised. | |

| Solubility (Salt Form) | The sodium salt of PIPES is readily soluble in water. The free acid is soluble in NaOH solutions. | |

| Metal Ion Binding | Negligible capacity to bind divalent cations such as Ca²⁺, Mg²⁺, Mn²⁺. This makes it a suitable non-coordinating buffer. | |

| Stability | Stable for years as a powder at room temperature. Solutions are stable for 1-3 years (unopened) or ~1 month (opened) at 2-8°C. |

The pH of a PIPES buffer solution is sensitive to temperature changes. This relationship is critical for experiments conducted at temperatures other than ambient (25°C).

| Temperature (°C) | Calculated pKa | Effective pH Buffering Range |

| 4 | 6.94 | 5.94 - 7.94 |

| 20 | 6.80 | 5.80 - 7.80 |

| 25 | 6.76 | 6.10 - 7.50 |

| 37 | 6.66 | 5.66 - 7.66 |

| Table data derived from the referenced ΔpKa/°C of -0.0085. |

Logical & Methodological Diagrams

The buffering capacity of PIPES is centered around its second pKa (pKa₂), which involves the deprotonation of one of the piperazine ring nitrogens. The diagram below illustrates the equilibrium between the zwitterionic (H₂PIPES), monoanionic (HPIPES⁻), and dianionic (PIPES²⁻) forms that enables pH stabilization.

Caption: Equilibrium states of PIPES buffer around its primary pKa.

PIPES is an ideal buffer for ion-exchange chromatography due to its negligible interaction with metal ions and stable pH control, which are crucial for managing protein charge and elution profiles.

Caption: Workflow for protein purification using PIPES buffer.

Experimental Protocols

The following protocols provide detailed methodologies for the preparation and validation of PIPES buffer solutions.

This protocol describes the preparation of a concentrated stock solution of PIPES buffer. The free acid form of PIPES has low aqueous solubility, requiring the addition of a strong base to facilitate dissolution by converting it to its salt form.

Materials:

-

PIPES (free acid, M.W. = 302.37 g/mol )

-

High-purity deionized water (dH₂O)

-

10 M Sodium Hydroxide (NaOH) solution

-

Calibrated pH meter

-

Magnetic stirrer and stir bar

-

1 L beaker and 1 L graduated cylinder

-

0.22 µm sterile filter unit (optional)

Methodology:

-

Weigh PIPES: Accurately weigh 302.37 g of PIPES free acid and add it to a 1 L beaker.

-

Add Water: Add approximately 800 mL of dH₂O to the beaker.

-

Dissolve: Place the beaker on a magnetic stirrer. The PIPES free acid will not fully dissolve at this stage, forming a suspension.

-

Adjust pH: Immerse the calibrated pH electrode into the suspension. While stirring continuously, slowly add 10 M NaOH dropwise. Monitor the pH closely. As the pH rises towards 6.5-6.8, the PIPES will begin to dissolve. Continue adding NaOH until the powder is fully dissolved and the pH is stable at 6.8.

-

Final Volume: Carefully transfer the clear solution to a 1 L graduated cylinder. Rinse the beaker with a small amount of dH₂O and add it to the cylinder to ensure a complete transfer. Adjust the final volume to exactly 1 L with dH₂O.

-

Sterilization and Storage: For sterile applications, pass the solution through a 0.22 µm filter into a sterile container. Store the stock solution at 2-8°C to minimize the risk of microbial contamination.

This protocol allows for the empirical validation of the pKa of a prepared PIPES buffer solution.

Materials:

-

0.1 M PIPES solution (prepared by diluting the 1 M stock)

-

Standardized 0.1 M NaOH solution

-

Calibrated pH meter with a suitable electrode

-

50 mL buret

-

Magnetic stirrer and stir bar

-

250 mL beaker

Methodology:

-

Setup: Place 100 mL of the 0.1 M PIPES solution into the 250 mL beaker with a stir bar. Place the beaker on the magnetic stirrer and immerse the pH electrode.

-

Initial Measurement: Record the initial pH of the PIPES solution.

-

Titration: Fill the buret with the standardized 0.1 M NaOH. Record the initial volume. Begin adding the NaOH in small increments (e.g., 0.5-1.0 mL).

-

Record Data: After each addition, allow the pH reading to stabilize, then record the pH and the total volume of NaOH added.

-

Generate Curve: Continue the titration until the pH has risen well past the expected pKa, for instance, to pH 10-11. Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to create a titration curve.

-

Determine pKa: Identify the equivalence point (the point of steepest inflection). The pKa is the pH value on the curve that corresponds to the addition of exactly half the volume of NaOH required to reach the equivalence point (the half-equivalence point).

Applications in Research

PIPES is a versatile buffer used across numerous scientific disciplines:

-

Cell Culture: It is used to maintain a stable physiological pH in various cell culture media.

-

Electron Microscopy: PIPES is a preferred buffer for glutaraldehyde fixation of plant and animal tissues, as it has been shown to minimize the loss of lipids and better preserve cellular ultrastructure compared to other buffers.

-

Protein Assays: Its low metal-binding capacity is advantageous for studying metal-dependent enzymes and in protein crystallization experiments.

-

Chromatography: It is frequently used as a buffer in various chromatography techniques, including cation-exchange and gel filtration, to purify proteins and other biomolecules.

References

An In-depth Technical Guide to the Two pKa Values of PIPES Buffer

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

PIPES (piperazine-N,N′-bis(2-ethanesulfonic acid)) is a zwitterionic buffering agent widely esteemed in biological and biochemical research. Its prevalence is primarily due to a pKa value near physiological pH, minimal interaction with metal ions, and suitability for various cellular and acellular assays. A comprehensive understanding of its acid-base chemistry, characterized by two distinct pKa values, is critical for its appropriate and effective application. This guide provides a detailed examination of the molecular basis for the two pKa values of PIPES, the impact of temperature on its buffering capacity, and standardized protocols for its characterization and use.

The Molecular Basis of PIPES as a Diprotic Acid

PIPES possesses a piperazine ring and two ethanesulfonic acid groups. This structure confers upon it the properties of a diprotic acid, meaning it can donate two protons. This results in two distinct pKa values.

-

pKa1: The first pKa value is associated with the sulfonic acid groups (-SO₃H). Sulfonic acids are strong acids, and consequently, they deprotonate at a very low pH. The pKa1 for PIPES is typically below 3.0.[1] In the vast majority of biological applications (pH 6.1-7.5), these groups are fully deprotonated and exist as sulfonate anions (-SO₃⁻).

-

pKa2: The second pKa value, which is of primary importance for biological buffering, corresponds to the protonation/deprotonation of one of the nitrogen atoms on the piperazine ring.[2] At 25°C, this pKa is approximately 6.76.[3] This value places PIPES in the category of "Good's buffers," making it an excellent choice for maintaining a stable pH in the physiological range of 6.1 to 7.5.[4]

The ionization states of PIPES can be visualized as a series of protonation and deprotonation events.

Caption: Ionization states of PIPES buffer.

Quantitative Data Summary

The utility of a buffer is critically dependent on environmental conditions, most notably temperature. The pKa of PIPES is temperature-sensitive, a factor that must be considered when preparing and using this buffer for experiments conducted at temperatures other than 25°C.

Temperature Dependence of pKa2

The change in the pKa of PIPES with temperature is described by its temperature coefficient, d(pKa)/dT, which is approximately -0.0085 per degree Celsius. This means that for every 1°C increase in temperature, the pKa of PIPES will decrease by about 0.0085 units.

The following table summarizes the pKa2 value of PIPES at various temperatures and its corresponding effective buffering range (pKa ± 1).

| Temperature (°C) | pKa of PIPES | Effective pH Buffering Range |

| 4 | 6.94 | 5.94 - 7.94 |

| 20 | 6.80 | 5.80 - 7.80 |

| 25 | 6.76 | 6.1 - 7.5 |

| 37 | 6.66 | 5.66 - 7.66 |

Experimental Protocols

Protocol for pKa Determination by Potentiometric Titration

This protocol describes the determination of the two pKa values of PIPES using potentiometric titration. This method involves the gradual addition of a strong base to a solution of PIPES and monitoring the corresponding change in pH.

Materials:

-

PIPES, free acid

-

0.1 M Hydrochloric Acid (HCl)

-

0.1 M Sodium Hydroxide (NaOH), carbonate-free

-

Deionized water

-

Calibrated pH meter and electrode

-

Magnetic stirrer and stir bar

-

Buret

Procedure:

-

Prepare PIPES Solution: Accurately weigh a sample of PIPES free acid and dissolve it in deionized water to create a solution of known concentration (e.g., 10 mM).

-

Initial Acidification: Place the PIPES solution in a beaker with a magnetic stir bar. Using a buret, add 0.1 M HCl until the pH of the solution is below 2.0. This ensures that both the sulfonic acid groups and the piperazine nitrogens are fully protonated.

-

Titration with NaOH: Begin the titration by adding small, precise volumes of 0.1 M NaOH. After each addition, allow the pH reading to stabilize before recording the value and the total volume of NaOH added.

-

Data Collection: Continue the titration until the pH of the solution is above 11.0. This will ensure that both equivalence points are passed.

-

Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

-

The curve will show two distinct inflection points, corresponding to the two equivalence points.

-

The pKa values are determined as the pH at the half-equivalence points. The first half-equivalence point (for pKa1) will be in the acidic range, and the second (for pKa2) will be in the near-neutral range.

-

Alternatively, the pKa values can be determined from the peaks of a plot of the first derivative of the titration curve (ΔpH/ΔV vs. V).

-

Caption: Workflow for potentiometric pKa determination.

Protocol for PIPES-Buffered Glutaraldehyde Fixation for Electron Microscopy

PIPES buffer is frequently used in fixation protocols for electron microscopy because it helps to preserve cellular ultrastructure, particularly lipids, which can be lost when using other buffers like phosphate.[3]

Materials:

-

0.1 M PIPES Buffer, pH 7.2-7.4

-

Electron microscopy grade glutaraldehyde (e.g., 25% aqueous solution)

-

Electron microscopy grade paraformaldehyde

-

Tissue or cell samples

-

0.1 M Osmium tetroxide (OsO₄) in 0.1 M PIPES buffer

-

Ethanol series (e.g., 50%, 70%, 90%, 100%) for dehydration

-

Propylene oxide

-

Epoxy resin

Procedure:

-

Primary Fixation:

-

Prepare the primary fixative solution: 2.5% glutaraldehyde and 2% paraformaldehyde in 0.1 M PIPES buffer.

-

Cut tissue into small pieces (≤ 1 mm³) to ensure proper fixative penetration.

-

Immerse the samples in the primary fixative and incubate for 2-4 hours at 4°C.

-

-

Washing:

-

Wash the samples three times for 10 minutes each in 0.1 M PIPES buffer to remove excess fixative.

-

-

Post-Fixation:

-

Post-fix the samples in 1% osmium tetroxide in 0.1 M PIPES buffer for 1-2 hours at 4°C. This step enhances contrast and preserves lipids.

-

-

Dehydration:

-

Dehydrate the samples through a graded ethanol series (e.g., 10 minutes each in 50%, 70%, 90%, and 3x in 100% ethanol).

-

-

Infiltration and Embedding:

-

Infiltrate the samples with propylene oxide and then with a mixture of propylene oxide and epoxy resin.

-

Embed the samples in pure epoxy resin and polymerize at 60°C.

-

Caption: Workflow for electron microscopy fixation using PIPES buffer.

Conclusion

PIPES is a versatile and robust buffering agent whose utility is rooted in its well-defined acid-base chemistry. Its two pKa values, one for the sulfonic acid groups and the other for the piperazine ring, dictate its behavior in solution. For researchers in the life sciences, the second pKa (pKa2 ≈ 6.76 at 25°C) is of paramount importance, providing stable pH control in the physiological range. Acknowledging the temperature dependence of this pKa and employing standardized protocols for buffer preparation and experimental use are essential for achieving reproducible and reliable scientific outcomes.

References

PIPES Buffer: A Technical Guide to its Compatibility with Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

PIPERAZINE-N,N′-BIS(2-ETHANESULFONIC ACID), commonly known as PIPES, is a zwitterionic buffering agent widely utilized in biological and biochemical research. As one of the "Good's buffers," it is prized for its pKa near physiological pH, minimal metal ion binding, and general compatibility with a variety of biological systems.[1][2] This technical guide provides an in-depth analysis of PIPES buffer's properties and its compatibility with enzymes, cells, and specific signaling pathways. It includes a comprehensive summary of quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows to aid researchers in optimizing their experimental designs.

Core Properties of PIPES Buffer

PIPES is valued for its ability to maintain a stable pH in the physiologically relevant range of 6.1 to 7.5, with a pKa of approximately 6.8 at 25°C.[3][4] Its zwitterionic nature at this pH range makes it a poor substrate for many enzymes and resistant to significant changes in pH with temperature fluctuations.[1] A key advantage of PIPES is its negligible capacity to bind most divalent metal ions, such as Ca²⁺, Mg²⁺, and Mn²⁺, which is crucial for studying metalloenzymes that require these ions for their catalytic activity.

Table 1: Physicochemical Properties of PIPES Buffer

| Property | Value | References |

| Chemical Formula | C₈H₁₈N₂O₆S₂ | |

| Molecular Weight | 302.37 g/mol | |

| pKa at 25°C | ~6.8 | |

| Effective Buffering pH Range | 6.1 - 7.5 | |

| ΔpKa/°C | -0.0085 | |

| Metal Ion Binding | Negligible for most divalent cations | |

| Solubility in Water | Poor (free acid) |

Compatibility with Biological Systems

Enzymatic Assays

The low metal-binding capacity of PIPES makes it an excellent choice for studying metal-dependent enzymes, where chelating agents in other buffers could interfere with enzymatic activity. However, it's important to note that the choice of buffer can influence enzyme kinetics.

Table 2: Comparative Effect of Buffers on Metalloenzyme and Non-Metalloenzyme Kinetics

| Enzyme | Buffer (50 mM) | Km | Vmax (or kcat) | Reference |

| Metalloenzyme (e.g., Dioxygenase) | HEPES (structurally similar to PIPES) | 1.80 ± 0.06 µM | 0.64 ± 0.00 s⁻¹ | |

| Tris-HCl | 6.93 ± 0.26 µM | 1.14 ± 0.01 s⁻¹ | ||

| Sodium Phosphate | 3.64 ± 0.11 µM | 1.01 ± 0.01 s⁻¹ | ||

| Non-Metalloenzyme (e.g., Trypsin) | HEPES | 3.14 ± 0.14 mM | Minimal Difference | |

| Tris-HCl | 3.07 ± 0.16 mM | Minimal Difference | ||

| Phosphate | 2.9 ± 0.02 mM | Minimal Difference |

Note: Data for HEPES is presented as a proxy for PIPES due to structural similarity and similar low metal-binding properties.

Cell Culture and Viability

PIPES is frequently used in cell culture applications due to its non-toxic nature at typical working concentrations (10-25 mM) and its ability to maintain physiological pH. However, the choice and concentration of buffer can impact cell viability, and it is crucial to optimize conditions for specific cell lines. While direct comparative data for PIPES is limited, a study on different buffer formulations highlights the importance of buffer composition on cell health.

Table 3: Effect of Different Buffer Formulations on Cell Viability (%) vs. Control

| Cell Line | Buffer Formulation | 1 hour | 24 hours |

| Caco-2 | Buffer 1 | 91.9 | 105.1 |

| Buffer 2 | 79.7 | 68.6 | |

| Buffer 3 | 69.4 | 88.1 | |

| Buffer 4 | 64.9 | 116.6 | |

| K562 | Buffer 1 | ~75 | ~75.2 |

| Buffer 2 | ~75 | ~75.2 | |

| Buffer 3 | ~75 | - | |

| Buffer 4 | ~75 | ~72.3 |

Note: The specific compositions of Buffers 1-4 were not detailed in the referenced study, underscoring the need for empirical testing of any buffer system.

Interference in Biochemical Assays

Despite its advantages, PIPES can interfere with certain biochemical assays. The piperazine ring in PIPES can form radical cations, which may affect assays involving strong oxidizing agents or redox-active enzymes. Additionally, PIPES can interfere with common protein quantification methods.

Table 4: Compatibility of PIPES Buffer with Common Protein Assays

| Assay | Compatibility | Mechanism of Interference |

| Bradford Assay | Moderate Interference | PIPES can cause a slight increase in background absorbance. |

| BCA Assay | Generally Compatible | More compatible than buffers containing primary amines, but a standard curve in the same buffer is recommended. |

Experimental Protocols

Preparation of 0.1 M PIPES Buffer (pH 7.2)

Materials:

-

PIPES (free acid, MW: 302.37 g/mol )

-

Sodium Hydroxide (NaOH), 10 M solution

-

Deionized water

-

pH meter

-

Magnetic stirrer and stir bar

-

Volumetric flask (1 L)

Procedure:

-

Weigh 30.24 g of PIPES free acid and add it to a beaker containing approximately 800 mL of deionized water.

-

While stirring, slowly add the 10 M NaOH solution to the suspension. The PIPES free acid has limited solubility in water and will dissolve as the pH increases.

-

Continuously monitor the pH of the solution with a calibrated pH meter.

-

Continue adding NaOH until a final pH of 7.2 is reached.

-

Transfer the solution to a 1 L volumetric flask.

-

Add deionized water to bring the final volume to 1 L.

-

Sterile-filter the buffer if it will be used for cell culture applications. Store at 4°C.

In Vitro Microtubule Polymerization Assay

PIPES is a key component of buffers used to study cytoskeletal dynamics, such as microtubule polymerization.

Materials:

-

Lyophilized tubulin

-

PIPES buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl₂, 1 mM EGTA)

-

GTP solution (10 mM)

-

Glycerol (optional, as a polymerization enhancer)

-

Spectrophotometer or plate reader capable of measuring absorbance at 340 nm

Procedure:

-

Reconstitute lyophilized tubulin in ice-cold PIPES buffer to a final concentration of 2-5 mg/mL. Keep on ice.

-

In a pre-warmed 96-well plate or cuvette, add the desired volume of tubulin solution.

-

To initiate polymerization, add GTP to a final concentration of 1 mM. If using, add glycerol to a final concentration of 10%.

-

Immediately begin monitoring the change in absorbance at 340 nm at 37°C. An increase in absorbance indicates microtubule polymerization.

-

Record measurements at regular intervals (e.g., every 30 seconds) for 30-60 minutes.

In Vitro Kinase Assay

The low metal ion binding of PIPES makes it suitable for in vitro kinase assays, many of which are dependent on Mg²⁺.

Materials:

-

Kinase of interest

-

Kinase substrate (peptide or protein)

-

PIPES-based kinase assay buffer (e.g., 50 mM PIPES pH 7.2, 10 mM MgCl₂, 1 mM DTT)

-

ATP solution (containing [γ-³²P]ATP for radioactive detection, or for use with ADP-Glo™ or similar non-radioactive methods)

-

Stop solution (e.g., SDS-PAGE loading buffer or ADP-Glo™ Reagent)

Procedure:

-

In a microcentrifuge tube or 96-well plate, combine the kinase, substrate, and PIPES-based kinase assay buffer.

-

Pre-incubate the mixture at the optimal temperature for the kinase (e.g., 30°C) for 5-10 minutes.

-

Initiate the reaction by adding the ATP solution.

-

Incubate for a predetermined time (e.g., 15-30 minutes).

-

Terminate the reaction by adding the stop solution.

-

Analyze the results. For radioactive assays, this may involve SDS-PAGE and autoradiography. For non-radioactive assays, follow the manufacturer's protocol for signal detection (e.g., luminescence measurement).

Visualization of Signaling Pathways and Workflows

PIPES buffer is particularly well-suited for studying signaling pathways that involve metal-dependent enzymes, such as the MAP kinase pathway, where maintaining a precise concentration of divalent cations like Mg²⁺ is critical.

Caption: A simplified representation of the MAP kinase signaling cascade.

Caption: A generalized workflow for an in vitro kinase assay using PIPES buffer.

Conclusion

PIPES buffer is a robust and versatile tool for a multitude of applications in biological research. Its key strengths lie in its appropriate pKa for physiological studies and its low affinity for metal ions. However, researchers must be cognizant of its potential for interference with certain assays, particularly protein quantification methods, and its unsuitability for redox-sensitive experiments. By understanding its properties and limitations, and by following carefully designed protocols, scientists can effectively leverage PIPES buffer to achieve reliable and reproducible experimental outcomes.

References

Methodological & Application

Preparation of 1M PIPES Buffer Solution: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the preparation of a 1M PIPES (piperazine-N,N′-bis(2-ethanesulfonic acid)) buffer solution, a widely used zwitterionic buffer in biochemistry, molecular biology, and cell culture. Its pKa of approximately 6.8 at 25°C makes it an effective buffer in the physiological pH range of 6.1 to 7.5.[1][2][3] A key advantage of PIPES is its negligible capacity to bind divalent ions, making it suitable for sensitive experimental systems where metal ion concentration is critical.[1][2]

Data Presentation

The table below summarizes the essential quantitative data for PIPES buffer.

| Parameter | Value | Reference(s) |

| Compound Name | PIPES (piperazine-N,N′-bis(2-ethanesulfonic acid)) | |

| Molecular Formula | C₈H₁₈N₂O₆S₂ | |

| Molecular Weight | 302.37 g/mol | |

| pKa (at 25°C) | 6.76 | |

| Effective Buffering pH Range | 6.1 - 7.5 | |

| CAS Number | 5625-37-6 |

Experimental Protocol: Preparation of 1L of 1M PIPES Buffer

This protocol details the methodology for preparing 1 liter of a 1M PIPES buffer stock solution.

Materials and Reagents:

-

PIPES, free acid (Molecular Weight: 302.37 g/mol )

-

Deionized or distilled water (dH₂O)

-

10 M Sodium Hydroxide (NaOH) solution

-

Calibrated pH meter

-

Magnetic stirrer and stir bar

-

1 L beaker

-

1 L graduated cylinder

-

Spatula and weighing paper or boat

-

(Optional) 0.22 µm sterile filter unit

Procedure:

-

Weighing PIPES: Accurately weigh 302.37 g of PIPES free acid and add it to a 1 L beaker.

-

Initial Dissolution: Add approximately 800 mL of dH₂O to the beaker. The PIPES free acid has low solubility in water, and the suspension will appear cloudy.

-

pH Adjustment:

-

Place the beaker on a magnetic stirrer and add a stir bar to begin agitation.

-

Immerse a calibrated pH electrode into the suspension.

-

Slowly add 10 M NaOH dropwise to the suspension while continuously monitoring the pH. The addition of a strong base is necessary to deprotonate the sulfonic acid groups, thereby increasing the solubility of PIPES.

-

Continue to add NaOH until the PIPES powder is completely dissolved and the desired pH (e.g., 6.8, 7.0, or 7.4) is reached and stable.

-

-

Final Volume Adjustment:

-

Once the PIPES is fully dissolved and the target pH is stable, carefully transfer the solution to a 1 L graduated cylinder.

-